molecular formula C9H10O2 B2648802 Spiro[6,7-dihydro-5H-1-benzofuran-4,2'-oxirane] CAS No. 2248347-50-2

Spiro[6,7-dihydro-5H-1-benzofuran-4,2'-oxirane]

Cat. No. B2648802
CAS RN: 2248347-50-2
M. Wt: 150.177
InChI Key: YWDTXASOQFNWOA-UHFFFAOYSA-N
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Description

Spiro compounds are compounds that have at least two molecular rings with only one common atom . The common atom that connects the two (or sometimes three) rings is called the spiro atom . Spiro compounds may be fully carbocyclic (all carbon) or heterocyclic (having one or more non-carbon atom) .


Synthesis Analysis

Electrocatalytic cascade assembly of benzylidenebarbiturates and cyclohexane-1,3-diones in methanol in the presence of sodium bromide as mediator in an undivided cell results in the formation of dihydro-2’H,3H-spiro[1-benzofuran-2,5’-pyrimidines] in 72–85% yields . This electrochemical process occurs under mild conditions, and the isolation procedure after the reaction is simple .


Molecular Structure Analysis

The molecular structure of spiro compounds is unique. They consist of two molecular rings connected by a single common atom . In carbocyclic spiro compounds like spiro[5.5]undecane, the spiro-atom is a quaternary carbon .


Chemical Reactions Analysis

The chemical reactions involving spiro compounds are diverse. For instance, the electrocatalytic cascade assembly of benzylidenebarbiturates and cyclohexane-1,3-diones results in the formation of dihydro-2’H,3H-spiro[1-benzofuran-2,5’-pyrimidines] .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6,7-Dihydro-4(5H)-benzofuranone, a related compound, include a molecular weight of 136.15, a CAS Number of 16806-93-2, and an empirical formula of C8H8O2 .

Future Directions

Benzofuran compounds, which are related to the requested spiro compound, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Owing to these biological activities and potential applications in many aspects, benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide . This makes these substances potential natural drug lead compounds .

properties

IUPAC Name

spiro[6,7-dihydro-5H-1-benzofuran-4,2'-oxirane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-8-7(3-5-10-8)9(4-1)6-11-9/h3,5H,1-2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDTXASOQFNWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C3(C1)CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dihydro-5H-spiro[1-benzofuran-4,2'-oxirane]

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